molecular formula C19H21F3N2O2S B248528 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine

1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine

Cat. No. B248528
M. Wt: 398.4 g/mol
InChI Key: FKIJVSAODMYYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine, also known as TFP, is a compound that has gained attention in scientific research due to its potential therapeutic applications. TFP belongs to the family of piperazine derivatives, which have been extensively investigated for their pharmacological properties.

Mechanism of Action

The mechanism of action of 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine has been shown to increase the release of dopamine and serotonin in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant effects. 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This may contribute to its cytotoxic effects in cancer cells.
Biochemical and Physiological Effects:
1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine has been shown to have various biochemical and physiological effects in animal models. In addition to its effects on neurotransmitter systems and topoisomerase II activity, 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity. 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine has also been shown to increase the expression of heat shock proteins, which are involved in cellular stress response.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine in lab experiments is its relatively simple synthesis method, which allows for large-scale production. 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine is also stable under standard laboratory conditions and can be easily purified by column chromatography. However, one limitation of using 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine is its potential toxicity, as it has been shown to induce liver damage in animal models at high doses. Therefore, caution should be taken when handling 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine in lab experiments.

Future Directions

There are several future directions for the investigation of 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine. In neuroscience, further studies are needed to elucidate the precise mechanism of action of 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine and to investigate its potential as a treatment for various neuropsychiatric disorders. In oncology, further studies are needed to investigate the cytotoxic effects of 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine in various cancer cell lines and to identify the molecular targets involved. In infectious diseases, further studies are needed to investigate the antiviral effects of 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine against other viruses and to identify the mechanism of action. Overall, 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine has the potential to be a valuable tool in scientific research and may have therapeutic applications in various fields.

Synthesis Methods

The synthesis of 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine involves the reaction of 1-tosylpiperazine with 2-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained after purification by column chromatography. The yield of 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine is typically around 50-60%, and the purity can be confirmed by NMR spectroscopy.

Scientific Research Applications

1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine has been investigated for its potential therapeutic applications in various fields such as neuroscience, oncology, and infectious diseases. In neuroscience, 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine has been shown to have anxiolytic and antidepressant effects in animal models. It has also been investigated for its potential as a treatment for drug addiction, as it has been shown to reduce cocaine self-administration in rats. In oncology, 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine has been investigated for its potential as a chemotherapeutic agent, as it has been shown to induce apoptosis in cancer cells. In infectious diseases, 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine has been investigated for its potential as an antiviral agent, as it has been shown to inhibit the replication of hepatitis B virus.

properties

Product Name

1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine

Molecular Formula

C19H21F3N2O2S

Molecular Weight

398.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C19H21F3N2O2S/c1-15-6-8-17(9-7-15)27(25,26)24-12-10-23(11-13-24)14-16-4-2-3-5-18(16)19(20,21)22/h2-9H,10-14H2,1H3

InChI Key

FKIJVSAODMYYHV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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